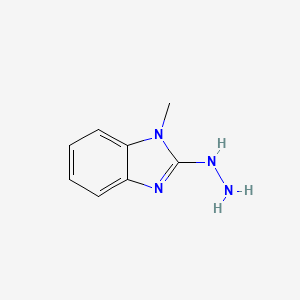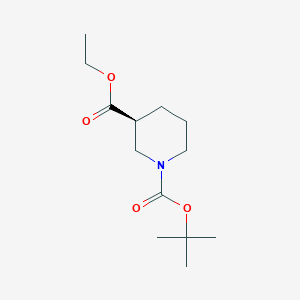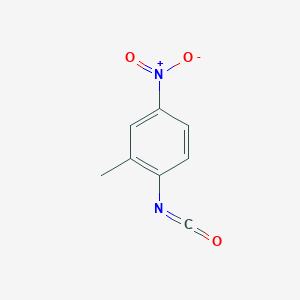
2-Methyl-4-nitrophenyl isocyanate
Übersicht
Beschreibung
- 2-Methyl-4-nitrophenyl isocyanate is an organic building block containing an isocyanate group.
- It has a molecular weight of 178.14 g/mol .
- The chemical formula is CH₃C₆H₃(NO₂)NCO .
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided sources.
Molecular Structure Analysis
- The molecular structure consists of a methyl group , a nitro group , and an isocyanate group attached to a phenyl ring.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not mentioned in the sources.
Physical And Chemical Properties Analysis
- Boiling point: 168°C/23 mmHg (literature value).
- Melting point: 81-84°C (literature value).
Wissenschaftliche Forschungsanwendungen
Application 1: Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “2-Methyl-4-nitrophenyl isocyanate” is an organic building block containing an isocyanate group . It’s used in proteomics research .
- Results or Outcomes : The outcomes also depend on the specific research context. For example, it has been used in the preparation of a 4-methylphenyl analog of 2-[(2-nitrophenyl)amino]furanone .
Application 2: Pharmaceutical Intermediates
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : “2-Methyl-4-nitrophenyl isocyanate” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of a specific compound named "2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide" . The exact procedures can vary depending on the specific synthesis process and the desired end product .
- Results or Outcomes : The outcomes depend on the specific synthesis process and the desired end product. In the case of the synthesis of “2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide”, the compound serves as a key intermediate .
Application 3: Synthesis of Specific Compounds
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “2-Methyl-4-nitrophenyl isocyanate” may be used in the preparation of a specific compound named "2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide" .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of "2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide" . The exact procedures can vary depending on the specific synthesis process and the desired end product .
- Results or Outcomes : The outcomes depend on the specific synthesis process and the desired end product. In this case, the compound serves as a key intermediate .
Safety And Hazards
- This compound is considered hazardous, with potential effects on the skin, eyes, and respiratory system.
- Safety precautions include avoiding skin and eye contact, ensuring adequate ventilation, and avoiding dust formation.
Zukünftige Richtungen
- Research on the applications and reactivity of this compound could provide insights into its potential uses.
Please note that detailed information on synthesis, chemical reactions, and mechanisms would require additional sources beyond the ones provided. For a comprehensive analysis, further research would be necessary. 🌟
Eigenschaften
IUPAC Name |
1-isocyanato-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-4-7(10(12)13)2-3-8(6)9-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCFUPBIPMLIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401678 | |
| Record name | 2-Methyl-4-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-nitrophenyl isocyanate | |
CAS RN |
56309-59-2 | |
| Record name | 2-Methyl-4-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

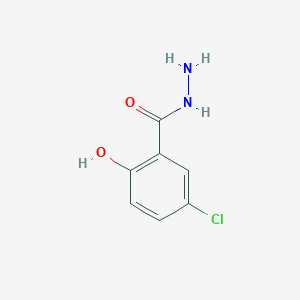
![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)
![Pyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B1587055.png)
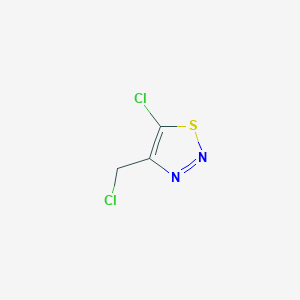
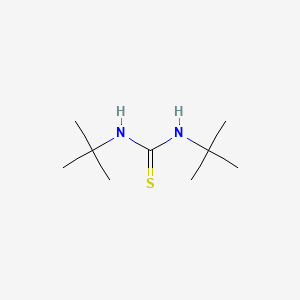
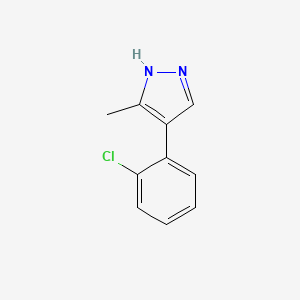
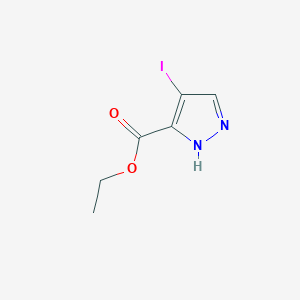
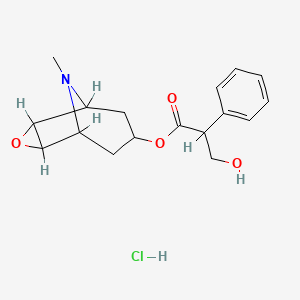
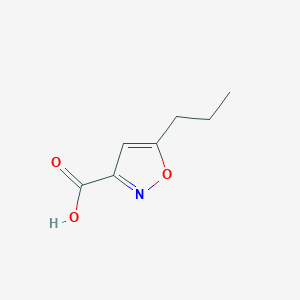
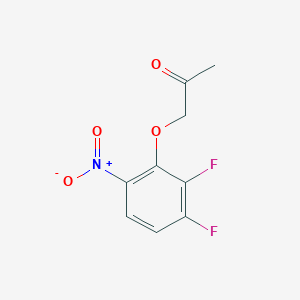
![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)
![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)
